molecular formula C23H28N4O3 B3802351 N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3802351
M. Wt: 408.5 g/mol
InChI Key: GAPCUMVKCCCBJZ-UHFFFAOYSA-N
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Description

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide can be compared with other benzimidazole derivatives such as:

    Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.

    Mebendazole: Another antiparasitic agent with a similar mechanism of action to albendazole.

    Thiabendazole: Used primarily as an antifungal agent.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-29-20-10-4-5-11-21(20)30-16-23(28)24-13-17-7-6-12-27(14-17)15-22-25-18-8-2-3-9-19(18)26-22/h2-5,8-11,17H,6-7,12-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCUMVKCCCBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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